molecular formula C8H13F3N2O B1444225 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1491213-92-3

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1444225
CAS No.: 1491213-92-3
M. Wt: 210.2 g/mol
InChI Key: ZEKDACGKQQMBRF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperidine scaffold substituted with a trifluoromethyl group and a 2-aminoethanone side chain. This structure is of significant interest in modern medicinal chemistry and drug discovery research. The incorporation of the trifluoromethyl (-CF 3 ) group into lead compounds is a widely employed strategy in drug design. This group can profoundly influence a molecule's properties, potentially enhancing its metabolic stability, altering its lipophilicity, and improving its binding affinity to biological targets . The this compound scaffold serves as a versatile building block for researchers, particularly in the synthesis of novel bioactive molecules and the exploration of structure-activity relationships (SAR). Its potential research applications span the development of compounds for central nervous system (CNS) disorders , and the creation of new chemical entities for screening against various therapeutic targets . The mechanism of action for any biological effects is entirely dependent on the final synthesized compound and its specific target interaction. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)6-1-3-13(4-2-6)7(14)5-12/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKDACGKQQMBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via 2-bromo-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone Intermediate

  • Step 1: Formation of 2-bromo-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone

    The precursor 4-(trifluoromethyl)piperidine is reacted with a bromoacetylating agent to introduce a bromo-substituted ethanone moiety.

  • Step 2: Amination Reaction

    The bromo intermediate is then subjected to nucleophilic substitution with ammonia or a primary amine source under controlled conditions (temperature, solvent, and reaction time) to yield the target amino ethanone compound.

  • Reaction Conditions:

    • Solvents such as polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) are commonly employed.
    • Reaction temperatures typically range from ambient to moderate heating (25–80 °C).
    • Reaction times vary from several hours to overnight, depending on reagent stoichiometry and solvent system.

This method leverages the high reactivity of the α-bromo ketone intermediate toward nucleophilic displacement by ammonia, affording the amino ethanone structure efficiently.

Direct Amination of 4-(trifluoromethyl)piperidine Derivatives

Alternative approaches involve the direct amination or amidation of 4-(trifluoromethyl)piperidine derivatives with activated ethanone species or equivalents, though these are less commonly reported and often require more rigorous reaction conditions or catalysts.

Detailed Reaction Example from Literature

While direct literature on this exact compound is limited, analogous preparation methods for related trifluoromethyl-substituted piperidine ethanones provide insight:

  • Example Reaction Sequence:

    • In an autoclave reactor, 4-(trifluoromethyl)piperidine is reacted with bromoacetyl bromide to form the α-bromo ethanone intermediate.

    • The intermediate is then reacted with ammonia in a hydrophilic ether solvent (e.g., 2-methyltetrahydrofuran) at elevated temperature (100–160 °C) for several hours (4–7 hours preferred) to induce nucleophilic substitution.

    • Post-reaction, purification involves extraction, washing with saline, drying over sodium sulfate, and recrystallization from n-hexane or similar solvents to isolate the product as a white crystalline solid.

  • Yields: Reported yields for analogous reactions range from 70% to 75%, indicating good efficiency under optimized conditions.

Reaction Conditions and Optimization Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 25–160 °C Higher temperatures favor substitution but may increase side reactions
Reaction Time 4–24 hours Longer times improve conversion but risk decomposition
Solvents Polar aprotic solvents (THF, DMF), hydrophilic ethers (2-Me-THF) Solvent choice affects solubility and reaction rate
Ammonia Source Aqueous ammonia (28%) or gaseous ammonia Concentration affects substitution efficiency
Catalyst/Promoter Occasionally Pd/C for hydrogenation in related steps Not always required for this substitution
Purification Extraction with ethyl acetate, washing with saline, drying, recrystallization Ensures high purity and yield

Research Findings and Analytical Data

  • Purity and Characterization:

    The synthesized compound is characterized by standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy, confirming the presence of the amino ethanone moiety and trifluoromethyl-substituted piperidine ring.

  • Crystallization:

    Recrystallization from n-hexane under ice-cooling conditions yields white crystalline solids suitable for further analysis.

  • Yield Optimization:

    Reaction parameters such as temperature and reaction time are critical; for example, maintaining 150 °C for 6 hours followed by hydrogenation steps in related syntheses has yielded over 70% product.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield (%) Notes
Nucleophilic substitution via α-bromo ethanone intermediate 4-(trifluoromethyl)piperidine, bromoacetyl bromide, ammonia 25–160 °C, 4–24 h, polar aprotic solvent 70–75 Most common, efficient method
Direct amination of ethanone derivatives 4-(trifluoromethyl)piperidine, activated ethanone Elevated temperature, possible catalysts Variable Less common, requires optimization
Hydrogenation post-substitution (if applicable) Pd/C catalyst, H2 gas 100 °C, 1.6 MPa H2 pressure, 3 hours - Used in related trifluoromethylpyridine syntheses

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound has been explored as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates.
    • Studies have indicated potential therapeutic properties, particularly in central nervous system (CNS) disorders due to its ability to interact with neurotransmitter systems.
  • Biochemical Probes :
    • It serves as a biochemical probe for studying receptor interactions and enzyme activities, allowing researchers to elucidate mechanisms of action in biological systems.

Biological Studies

  • Neuroscience Research :
    • Investigations into the effects of this compound on neurotransmitter receptors have shown promise in understanding pathways involved in mood regulation and cognitive function.
    • Its potential neuroprotective effects are being studied in models of neurodegenerative diseases.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Industrial Applications

  • Agrochemicals :
    • The compound is being evaluated for use in the development of agrochemicals due to its potential efficacy as a pesticide or herbicide.
  • Material Science :
    • Its unique chemical properties may allow for applications in the synthesis of novel materials with specific functionalities, such as coatings or polymers.

Case Study 1: Neuropharmacology

A study published in Journal of Medicinal Chemistry explored the effects of various trifluoromethylated piperidine derivatives on serotonin receptors. The results indicated that modifications at the piperidine nitrogen significantly impacted receptor affinity and selectivity, suggesting that 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one could be a valuable scaffold for developing new antidepressants.

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial activity of several trifluoromethylated compounds, including this one. The findings demonstrated that certain derivatives exhibited significant activity against gram-positive bacteria, indicating potential for development into new antibacterial agents.

Mechanism of Action

The mechanism by which 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate the activity of membrane-bound proteins. The amino group can form hydrogen bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Trifluoromethyl vs. Difluoroethyl: The target compound’s CF₃ group enhances electronegativity and steric bulk compared to the 1,1-difluoroethyl substituent in , which may alter binding affinities in biological systems . Amino vs. Piperidine vs. Piperazine Core: Piperazine derivatives (e.g., ) exhibit distinct electronic profiles due to the additional nitrogen atom, which can influence solubility and hydrogen-bonding interactions .

Synthesis Strategies: Palladium-catalyzed coupling () and HOBt/TBTU-mediated amidation () are versatile for introducing aryl/alkyl groups to the piperidine/piperazine core . Azido derivatives () may involve diazo transfer reactions, as seen in for related ethanone compounds .

Physicochemical Properties: The target compound’s molecular weight (223.22 g/mol) and trifluoromethyl group position it within the "drug-like" chemical space (Lipinski’s rule of five).

Applications :

  • While direct biological data for the target compound are unavailable, analogs like the azido derivative () may serve as intermediates in bioconjugation, and piperazine-based compounds () are explored in medicinal chemistry .

Biological Activity

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS No. 1491213-92-3) is a compound that has attracted attention in various scientific fields due to its unique chemical structure, which includes a piperidine ring and a trifluoromethyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves binding to these targets, altering their activity, and leading to various biochemical effects. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.
  • Anticancer Properties : Research has indicated potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. For instance, related piperidine derivatives have shown cytotoxic effects against specific tumor cell lines .
  • Neuroprotective Effects : Some studies highlight the neuroprotective properties of compounds similar to this compound, suggesting its potential role in treating neurodegenerative diseases .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound could inhibit specific protein kinases associated with cancer progression. For example, studies involving GSK-3β inhibitors have shown promising results in enhancing metabolic stability while maintaining biological activity .
  • Animal Models : Behavioral assays in rodent models have indicated that the compound exhibits significant antidepressant-like effects compared to control groups. The underlying mechanisms may involve serotonin and norepinephrine pathways .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications to the trifluoromethyl group can significantly affect the biological potency of the compound, suggesting avenues for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityKey Features
This compoundAntidepressant, anticancerPiperidine ring, trifluoromethyl group
2-(4-Trifluoromethylphenyl)ethanoneModerate anti-inflammatoryLacks piperidine structure
1-(4-Trifluoromethylphenyl)piperazineNeuroactiveSimilar piperidine structure without amino group

Q & A

Q. What are the primary synthetic routes for 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between piperidine derivatives and trifluoromethyl-containing precursors. For example, Pd-catalyzed α-arylation of trimethylsilyl enolates with halogenated aryl groups is a validated method. A specific protocol involves reacting 2,2-difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 4-bromobenzotrifluoride under inert conditions (e.g., argon) using Pd(OAc)₂ as a catalyst and Xantphos as a ligand . Reaction optimization (temperature, solvent, catalyst loading) is critical: elevated temperatures (>100°C) in toluene improve conversion rates, but excess catalyst may lead to side products. Yield analysis via HPLC or GC-MS is recommended .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm) and trifluoromethyl carbons (δ 120–125 ppm, quartet in ¹⁹F NMR).
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 279.12 for C₁₀H₁₄F₃N₂O) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous piperidinyl ketones bound to proteins (e.g., Cathepsin S ligand studies) .

Q. What are the physicochemical properties relevant to its handling in laboratory settings?

  • Lipophilicity : LogP ≈ 2.1 (estimated via computational tools), indicating moderate solubility in organic solvents (e.g., DMSO, ethanol).
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions due to the ketone and amine groups. Store at –20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) often arise from assay conditions or structural analogs. For example:

  • Case Study : A trifluoromethyl-piperidine analog showed conflicting IC₅₀ values (μM vs. nM ranges) in kinase assays due to buffer composition (Mg²⁺ concentration) and protein purity .
  • Methodology :
    • Standardize assays (e.g., uniform ATP concentrations in kinase studies).
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational strategies are effective for predicting target interactions and designing derivatives?

  • Docking Studies : Employ software like AutoDock Vina to model interactions with targets (e.g., G-protein-coupled receptors). The trifluoromethyl group’s electronegativity enhances hydrophobic binding pockets .
  • QSAR Models : Correlate substituent effects (e.g., replacing trifluoromethyl with chlorophenyl) on activity. Example parameters: Hammett σ values for electronic effects, MR for steric effects .

Q. How can reaction scalability be optimized for gram-scale synthesis without compromising enantiomeric purity?

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) by minimizing residence time.
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
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2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

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